Cas no 52617-05-7 ((2R)-1-cyclohexylpropan-2-amine)
(2R)-1-cyclohexylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-cyclohexylpropan-2-amine
- Cyclohexaneethanamine, α-methyl-, (αR)-
-
- Inchi: InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1
- InChI Key: GIXSTBOIKJPUKD-MRVPVSSYSA-N
- SMILES: C[C@H](CC1CCCCC1)N
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 181.5±8.0 °C at 760 mmHg
- Flash Point: 58.3±13.3 °C
- Vapor Pressure: 0.8±0.3 mmHg at 25°C
(2R)-1-cyclohexylpropan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-1-cyclohexylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A602988-5mg |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A602988-10mg |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A602988-50mg |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 50mg |
$ 295.00 | 2022-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013713-1g |
(2R)-1-Cyclohexylpropan-2-amine |
52617-05-7 | 95% | 1g |
¥4893.0 | 2024-04-18 | |
| Enamine | EN300-185635-0.05g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 0.05g |
$367.0 | 2023-09-18 | |
| Enamine | EN300-185635-0.1g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 0.1g |
$549.0 | 2023-09-18 | |
| Enamine | EN300-185635-0.25g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 0.25g |
$785.0 | 2023-09-18 | |
| Enamine | EN300-185635-0.5g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 0.5g |
$1238.0 | 2023-09-18 | |
| Enamine | EN300-185635-1.0g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 1g |
$1586.0 | 2023-06-03 | |
| Enamine | EN300-185635-2.5g |
(2R)-1-cyclohexylpropan-2-amine |
52617-05-7 | 95% | 2.5g |
$3110.0 | 2023-09-18 |
(2R)-1-cyclohexylpropan-2-amine Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on (2R)-1-cyclohexylpropan-2-amine
Recent Advances in the Study of (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) in Chemical Biology and Pharmaceutical Research
The compound (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications. Recent studies have highlighted its role as a chiral building block in the synthesis of bioactive molecules, as well as its potential as a modulator of central nervous system (CNS) targets.
Recent synthetic chemistry advancements have demonstrated improved methodologies for the enantioselective synthesis of (2R)-1-cyclohexylpropan-2-amine, with particular emphasis on catalytic asymmetric hydrogenation techniques. A 2023 study published in the Journal of Medicinal Chemistry reported a novel ruthenium-catalyzed asymmetric reduction process that achieves >99% enantiomeric excess, significantly improving upon previous synthetic routes. This development is particularly important given the compound's increasing use as a key intermediate in the production of CNS-active pharmaceuticals.
Pharmacological investigations have revealed that (2R)-1-cyclohexylpropan-2-amine exhibits notable activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with potential applications in the treatment of neuropsychiatric disorders. Preclinical studies conducted in 2024 demonstrated dose-dependent effects on neurotransmitter release in rodent models, with promising selectivity profiles. However, researchers caution that further structure-activity relationship (SAR) studies are needed to optimize its pharmacological properties while minimizing potential adverse effects.
The compound's mechanism of action appears to involve interactions with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Recent cryo-EM studies published in Nature Structural & Molecular Biology have provided unprecedented structural insights into these interactions at the atomic level, revealing key binding motifs that could inform the design of next-generation therapeutics. These findings have opened new avenues for the development of targeted therapies for conditions such as depression, attention deficit disorders, and Parkinson's disease.
From a drug development perspective, (2R)-1-cyclohexylpropan-2-amine has shown improved metabolic stability compared to related compounds, as evidenced by recent in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A 2024 report in Drug Metabolism and Disposition highlighted its favorable pharmacokinetic profile, including good oral bioavailability and blood-brain barrier penetration, making it an attractive candidate for further development.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research efforts are focused on addressing potential safety concerns, optimizing formulation strategies, and exploring combination therapies. The compound's stereospecificity presents both opportunities and challenges in drug development, requiring specialized analytical methods for quality control and pharmacokinetic studies.
In conclusion, (2R)-1-cyclohexylpropan-2-amine (CAS: 52617-05-7) represents a promising scaffold in medicinal chemistry with diverse potential applications. The recent advancements in its synthesis, coupled with growing understanding of its pharmacological properties, position this compound as a valuable tool for both basic research and drug discovery efforts. Future research directions likely will focus on expanding its therapeutic applications while addressing remaining challenges in drug development and clinical translation.
52617-05-7 ((2R)-1-cyclohexylpropan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)